molecular formula C6H12ClNO2 B13889458 Methyl 1-methylazetidine-2-carboxylate;hydrochloride

Methyl 1-methylazetidine-2-carboxylate;hydrochloride

Cat. No.: B13889458
M. Wt: 165.62 g/mol
InChI Key: KDGCQPWXDPPHHB-UHFFFAOYSA-N
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Description

Methyl 1-methylazetidine-2-carboxylate;hydrochloride is a chemical compound with the molecular formula C6H11NO2.ClH and a molecular weight of 165.62 g/mol . It is a hydrochloride salt form of methyl 1-methylazetidine-2-carboxylate, which is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methylazetidine-2-carboxylate;hydrochloride typically involves the reaction of 1-methylazetidine-2-carboxylic acid with methanol in the presence of a suitable catalyst to form the ester. This ester is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification reactions followed by purification and crystallization processes to ensure high purity and yield. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methylazetidine-2-carboxylate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted azetidine derivatives .

Scientific Research Applications

Methyl 1-methylazetidine-2-carboxylate;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving nitrogen-containing heterocycles and their biological activities.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-methylazetidine-2-carboxylate;hydrochloride involves its interaction with molecular targets and pathways in biological systems. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or biological research. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-ethylazetidine-2-carboxylate;hydrochloride
  • Methyl 1-propylazetidine-2-carboxylate;hydrochloride
  • Methyl 1-butylazetidine-2-carboxylate;hydrochloride

Uniqueness

Methyl 1-methylazetidine-2-carboxylate;hydrochloride is unique due to its specific substitution pattern on the azetidine ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

IUPAC Name

methyl 1-methylazetidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C6H11NO2.ClH/c1-7-4-3-5(7)6(8)9-2;/h5H,3-4H2,1-2H3;1H

InChI Key

KDGCQPWXDPPHHB-UHFFFAOYSA-N

Canonical SMILES

CN1CCC1C(=O)OC.Cl

Origin of Product

United States

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